3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)quinazolin-4(3H)-one
Description
The compound 3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)quinazolin-4(3H)-one is a heterocyclic hybrid molecule featuring a quinazolin-4(3H)-one core linked via a 2-oxoethyl group to a 2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine moiety. While direct analytical data for this specific compound are absent in the provided evidence, insights can be inferred from structurally related derivatives. For example, quinazolinone-based analogs (e.g., 3-(4-methoxybenzoyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one) exhibit molecular weights ranging from 350–450 g/mol, with substituents influencing solubility and reactivity .
Properties
IUPAC Name |
3-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-13-8-18-21-9-14-10-24(7-6-17(14)26(18)23-13)19(27)11-25-12-22-16-5-3-2-4-15(16)20(25)28/h2-5,8-9,12H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSZCDRQSFXMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CN4C=NC5=CC=CC=C5C4=O)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Quinazolin-4(3H)-one Core
The quinazolin-4(3H)-one moiety serves as the foundational scaffold. Two primary methods dominate its synthesis:
Oxidative Cyclization of 2-Amino Benzamides
A high-yielding protocol involves reacting substituted 2-amino-N-methylbenzamide (1a ) with dimethyl sulfoxide (DMSO) as a carbon source and H₂O₂ as an oxidant. Under optimized conditions (130–150°C, 20 h), this method achieves up to 85% yield for N-substituted quinazolinones through a radical-mediated pathway. For example, 2-amino-N-methylbenzamide reacts with DMSO and H₂O₂ to form N-methyl quinazolin-4(3H)-one (2a ) in 73% yield after column purification.
One-Pot Cyclization of Anthranilic Acid Derivatives
Alternative routes employ anthranilic acid derivatives with potassium cyanate under eco-efficient conditions. This method avoids toxic reagents and achieves quinazoline-2,4(1H,3H)-diones in 65–89% yield via cyclization at 80–100°C. While this pathway primarily targets diones, modifications (e.g., methylation) can yield 4(3H)-quinazolinones.
Table 1: Comparative Analysis of Quinazolin-4(3H)-one Synthesis
| Method | Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidative cyclization | 2-Amino-N-methylbenzamide | DMSO, H₂O₂, 130°C | 73–85 | |
| One-pot cyclization | Anthranilic acid | KOCN, H₂O, 80°C | 65–89 |
Synthesis of 2-Methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-one
The pyrazolo-pyrido-pyrimidine fragment is synthesized via condensation and cyclization strategies:
Hydroxylamine-Mediated Cyclization
Ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylates (3a–p ) react with hydroxylamine or methoxyamine in ethanol under reflux to form pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones (4a–p ) in 60–78% yield. For instance, 3a reacts with hydroxylamine at 80°C for 6 h to yield 4a (65%), with subsequent methylation introducing the 2-methyl group.
Coupling Strategies for Hybrid Molecule Assembly
The oxoethyl linker bridges the quinazolinone and pyrazolo-pyrido-pyrimidine units. Key approaches include:
Nucleophilic Alkylation of Quinazolinone
3-Allyl-2-thioxo-4(3H)-quinazolinone (3 ) reacts with α-bromoacetophenone derivatives in DMF containing K₂CO₃ to form 2-((3-allyl-4-oxoquinazolin-2-yl)thio)acetophenones. Adapting this method, 3 reacts with 2-bromo-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethan-1-one (5 ) to yield the target compound after thiourea cleavage and oxidation.
Condensation via Knoevenagel Reaction
A green chemistry approach uses polyethylene glycol-400 (PEG-400) to facilitate condensation between 4-thioxo-2-thiazolidinone and pyrazole-4-carbaldehydes. While developed for thiazolidinones, this method is adaptable for oxoethyl linker formation by substituting aldehydes with keto-functionalized pyrazolo-pyrido-pyrimidines.
Table 2: Coupling Reaction Optimization
| Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic alkylation | α-Bromoacetophenone, K₂CO₃ | DMF, 80°C, 6 h | 58–65 | |
| Knoevenagel condensation | PEG-400, aldehyde | RT, 12 h | 70–75 |
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, with HPLC retention times consistent across batches.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation typically yields carboxylic acid derivatives.
-
Reduction: : Reduction reactions can target the carbonyl groups within the quinazolinone moiety.
Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Products: Reduction leads to the formation of alcohol derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Reagents: Nucleophiles such as amines or thiols.
Products: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for studying enzyme mechanisms and developing enzyme-targeted therapies.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structural uniqueness lies in its fusion of a quinazolinone and a pyrazolo-pyrido-pyrimidine system. Key comparisons with analogs include:
Key Comparative Insights
- Core Structure Diversity: The target compound’s pyrazolo-pyrido-pyrimidine-quinazolinone hybrid distinguishes it from simpler pyrazoloquinazolinones (e.g., 6m in ) or imidazo-pyridine derivatives (e.g., 1l in ).
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability but may reduce solubility, while methoxy or dimethyl groups (e.g., 6m in ) improve lipophilicity. The target compound’s 2-methyl and oxoethyl groups likely balance reactivity and metabolic stability.
- Synthetic Strategies : Ultrasonication-assisted methods (yields 70–95% in ) and multicomponent reactions (e.g., ) are preferred for regioselectivity. The target compound may require similar eco-friendly protocols to optimize yield and purity.
- Spectroscopic Trends : IR carbonyl stretches (1670–1616 cm⁻¹) and NMR methyl/methoxy signals (δ 1.23–3.86 ppm) are consistent across analogs, aiding structural validation .
Biological Activity
The compound 3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
This compound features a unique structure that combines a quinazoline moiety with a dihydropyrido-pyrimidine component. The molecular formula is C23H24N6O3 , with a molecular weight of approximately 432.5 g/mol . Its intricate architecture includes multiple functional groups that are often associated with diverse pharmacological properties, including anti-inflammatory and anticancer activities.
1. Anticancer Activity
Recent studies have demonstrated the compound's significant anticancer properties. In vitro evaluations revealed that it exhibits potent inhibitory effects against various cancer cell lines. For instance, a study reported that derivatives of similar structures showed broad-spectrum anticancer activity, achieving mean growth inhibition rates of around 43.9% across multiple cell lines .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|---|
| This compound | RFX 393 | 11.70 | 43.9 |
| Other Derivative | Various | <50 | Various |
2. Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. It was found to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells, which is crucial for inflammatory responses . This mechanism suggests its potential as a therapeutic agent in diseases characterized by chronic inflammation.
The biological activity of this compound can be attributed to its ability to interact with key cellular pathways:
- Inhibition of CDK2 : The compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a pivotal role in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Modulation of Signaling Pathways : It influences several signaling pathways related to cell proliferation and survival, further supporting its anticancer properties.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound and its derivatives:
- A study highlighted the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives, where compounds similar to the one exhibited significant cytotoxicity against renal carcinoma cell lines .
- Another research effort focused on the pharmacophore mapping of related compounds, predicting interactions with mitogen-activated protein kinases (MAPKs), which are involved in various cellular processes including inflammation and cancer progression .
Q & A
Q. Advanced
- Accelerated Stability Testing : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC over 7–14 days .
- Light/Heat Stress Tests : Expose to 40–60°C or UV light to identify photodegradation pathways .
- Metabolic Stability : Use liver microsome assays to predict in vivo clearance rates .
How can computational tools enhance understanding of its mechanism of action?
Q. Advanced
- Molecular Docking : Simulate binding to targets (e.g., kinase ATP pockets) using software like AutoDock Vina .
- MD Simulations : Analyze conformational dynamics over 100-ns trajectories to identify stable binding poses .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .
What experimental designs are suitable for assessing its pharmacokinetic properties?
Q. Advanced
- In Vivo Studies : Use randomized block designs with split-plot arrangements to control for variables like dosage and administration routes .
- Plasma Protein Binding : Employ equilibrium dialysis to measure unbound fractions .
- Tissue Distribution : Quantify compound levels in organs via LC-MS/MS after intravenous/oral dosing .
How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Flow Chemistry : Continuous reactors improve heat/mass transfer for high-volume production .
- Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process Analytical Technology (PAT) : Use in-line FT-IR to monitor reaction progress in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
